Iberiotoxin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La Iberiotoxina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La Iberiotoxina ejerce sus efectos al unirse a la cara externa de los canales de potasio activados por calcio de gran conductancia con alta afinidad (Kd 1 nM) . Esta unión disminuye tanto la probabilidad de apertura como el tiempo de apertura del canal, inhibiendo así la corriente a través del canal . Los objetivos moleculares de la Iberiotoxina son los canales BK, que juegan un papel crucial en la regulación del potencial de membrana y la excitabilidad celular .
Análisis Bioquímico
Biochemical Properties
Iberiotoxin selectively inhibits the current through large-conductance calcium-activated potassium channels . It binds to the outer face of these channels with high affinity . This interaction decreases both the probability of opening and the open time of the channel .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause cell cycle arrest and apoptosis in glioma cells . In addition, it has been found to reduce the severity of rheumatoid arthritis in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the outer face of large-conductance calcium-activated potassium channels . This binding inhibits the current through these channels by decreasing both the probability of opening and the open time of the channel .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the severity of rheumatoid arthritis
Metabolic Pathways
It is known that the toxin interacts with large-conductance calcium-activated potassium channels .
Transport and Distribution
It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels .
Subcellular Localization
It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels , suggesting that it may be localized to the cell membrane where these channels are found.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La Iberiotoxina se puede sintetizar utilizando técnicas de síntesis de péptidos en fase sólida. Esto implica la adición gradual de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida . La síntesis se lleva a cabo típicamente utilizando sintetizadores de péptidos automatizados, que permiten un control preciso de las condiciones de reacción. El péptido se escinde luego de la resina y se purifica mediante cromatografía líquida de alta resolución .
Métodos de producción industrial
La producción industrial de Iberiotoxina implica la extracción y purificación de la toxina del veneno de escorpión. El veneno se recolecta de los escorpiones y se somete a una serie de técnicas cromatográficas para aislar la Iberiotoxina . Este proceso asegura la alta pureza y actividad biológica de la toxina.
Análisis De Reacciones Químicas
Tipos de reacciones
La Iberiotoxina principalmente experimenta reacciones de formación y escisión de enlaces peptídicos durante su síntesis y degradación . No suele sufrir reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.
Reactivos y condiciones comunes
La síntesis de Iberiotoxina involucra el uso de aminoácidos protegidos, reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida y agentes desprotectores como el ácido trifluoroacético . Las reacciones se llevan a cabo bajo condiciones controladas para asegurar la secuencia y estructura correctas del péptido.
Productos principales
El producto principal de la síntesis es el propio péptido Iberiotoxina. Durante la degradación, el péptido puede descomponerse en sus aminoácidos constituyentes.
Comparación Con Compuestos Similares
La Iberiotoxina es similar a otras toxinas de escorpión como la charybdotoxina y la noxiustoxina . Estas toxinas también inhiben los canales de potasio, pero difieren en su selectividad y potencia. La Iberiotoxina es única en su alta selectividad para los canales BK, mientras que la charybdotoxina y la noxiustoxina tienen perfiles de objetivos más amplios .
Lista de compuestos similares
- Charybdotoxina
- Noxiustoxina
- Agitoxina
- Margatoxina
Actividad Biológica
Iberiotoxin (IbTX) is a potent neurotoxin derived from the venom of the scorpion Buthus tamulus. It is primarily recognized for its ability to selectively inhibit large-conductance calcium-activated potassium (BK) channels, which play critical roles in various physiological processes, including muscle contraction, neurotransmitter release, and neuronal excitability. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exerts its effects by binding to the external vestibule of BK channels, leading to channel blockade. The binding mechanism has been characterized as a bimolecular reaction, where the toxin binds to the channel and interrupts its activity, resulting in prolonged non-conducting periods. The association rate constant for IbTX is approximately with a dissociation rate constant of , yielding an equilibrium dissociation constant of around 1.16 nM .
Table 1: Binding Characteristics of this compound
Parameter | Value |
---|---|
Association Rate Constant | |
Dissociation Rate Constant | |
Equilibrium Dissociation Constant | 1.16 nM |
Physiological Effects
The inhibition of BK channels by this compound has significant physiological implications:
- Neurotransmitter Release : IbTX has been shown to enhance inhibitory postsynaptic currents (IPSCs) in certain neuronal populations by blocking BK channels, which limits calcium influx and subsequently reduces neurotransmitter release .
- Muscle Contraction : In smooth muscle preparations, this compound influences contraction responses by modulating potassium currents that are essential for repolarization during action potentials .
Case Study: Effects on Synaptic Transmission
A study examining the effects of this compound on synaptic transmission revealed that application of 100 nM IbTX significantly enhanced IPSCs evoked by glutamate. This enhancement was attributed to the blockade of BK channels that normally suppress GABA release from A17 amacrine cells in the retina .
Table 2: Effects of this compound on IPSCs
Condition | Control IPSC Amplitude (%) | IbTX IPSC Amplitude (%) | p-value |
---|---|---|---|
Baseline | 100 | - | - |
After IbTX Application | - | 117 | <0.022 |
Structural Insights
This compound's structure consists of a 37-amino acid peptide with three disulfide bonds that confer stability and resistance to denaturation. The structural characteristics are crucial for its binding affinity and specificity towards BK channels . The toxin's interaction with these channels has been modeled using various biochemical techniques, including NMR and molecular dynamics simulations.
Table 3: Structural Features of this compound
Feature | Description |
---|---|
Length | 37 amino acids |
Disulfide Bonds | 3 |
Homology with Charybdotoxin | 68% |
Clinical Implications
Research into this compound has potential therapeutic implications, particularly in understanding diseases related to dysregulated potassium channel activity. For instance, alterations in BK channel function have been implicated in various neurological disorders and cancer . Studies have demonstrated that this compound-sensitive currents are present in breast cancer cell lines, suggesting a role for BK channels in tumor biology .
Propiedades
IUPAC Name |
5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNVVLOBNHIMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C179H274N50O55S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045948 | |
Record name | Iberiotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4231 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129203-60-7 | |
Record name | Iberiotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129203607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iberiotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iberiotoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Iberiotoxin (IbTX) and what is it primarily known for?
A: this compound (IbTX) is a peptide toxin originally isolated from the venom of the Eastern Indian red scorpion ( Buthus tamulus ). [, , , ] It is a potent and selective inhibitor of large conductance calcium-activated potassium (BKCa) channels. [, , , , , ]
Q2: How does this compound interact with BKCa channels?
A: this compound binds with high affinity to the extracellular side of BKCa channels, physically blocking the pore and preventing the flow of potassium ions. [, ] This interaction is highly specific for BKCa channels, with little to no effect on other types of potassium channels. [, , ]
Q3: What are the downstream effects of this compound blocking BKCa channels?
A: By blocking BKCa channels, this compound prevents the efflux of potassium ions from cells. [] This can lead to:
- Increased excitability: In neurons and muscle cells, depolarization can lead to increased action potential firing or contraction. [, ]
- Alterations in calcium signaling: BKCa channels are often co-localized with voltage-gated calcium channels, and their activation can influence calcium influx. Blocking BKCa channels can therefore disrupt calcium-dependent processes. []
- Changes in vascular tone: BKCa channels play a role in regulating smooth muscle tone in blood vessels. Blocking these channels can lead to vasoconstriction. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C177H271N57O53S7 and a molecular weight of 4010.5 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A: While spectroscopic data is limited in the provided research, structural characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism spectroscopy. [, ]
Q6: How does the structure of this compound relate to its activity?
A: The specific amino acid sequence and three-dimensional structure of this compound are crucial for its high affinity and selectivity for BKCa channels. [, ]
Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A: While the provided research doesn't explicitly detail SAR studies on this compound, researchers often explore modifications to peptide toxins like this compound to understand the impact of specific structural features on their activity, potency, and selectivity. [, ]
Q8: Has this compound been used in any clinical trials?
A: The provided research does not mention any clinical trials involving this compound. As a potent toxin, its use in humans is likely limited to research purposes, and it's not currently an approved drug for any clinical indication. []
Q9: What are the main applications of this compound in research?
A9: this compound is a valuable tool in research to:
- Investigate the physiological roles of BKCa channels: By selectively blocking these channels, researchers can study their involvement in various cellular processes. [, , , , , , , , , ]
- Develop new drugs: Understanding how this compound interacts with BKCa channels can inform the design of novel therapeutic agents that target these channels. []
- Explore the mechanisms of action of other toxins: Studying the effects of this compound can provide insights into how other toxins, such as those from venomous animals, interact with ion channels. []
Q10: What is known about the toxicology and safety of this compound?
A: As a potent toxin, this compound can have adverse effects if not handled carefully. [] Research involving this compound requires strict adherence to safety regulations. []
Q11: What are some alternatives to this compound for studying BKCa channels?
A11: Other BKCa channel blockers include:
- Paxilline: A less selective blocker compared to this compound. [, ]
- Tetraethylammonium (TEA): A non-specific potassium channel blocker that also affects BKCa channels. [, , ]
- Penitrem A: A membrane-permeable BK channel blocker with potential as a research tool. []
Q12: What are the implications of discovering this compound-insensitive BK currents?
A: The discovery of this compound-insensitive BK currents suggests the existence of BK channel subtypes or isoforms with distinct pharmacological profiles. [] This highlights the complexity of BK channel physiology and pharmacology.
Q13: How does the presence of BKCa β subunits affect this compound sensitivity?
A: The presence of different BKCa β subunits can modulate the pharmacological properties of BK channels, including their sensitivity to this compound. [, ]
Q14: What is the role of BKCa channels in endothelium-dependent relaxation?
A: BKCa channels in vascular smooth muscle cells contribute to endothelium-dependent relaxation by hyperpolarizing the membrane and promoting vasodilation. [, , , ]
Q15: How does nitric oxide interact with BKCa channels in vascular smooth muscle?
A: Nitric oxide (NO) can activate BKCa channels in vascular smooth muscle, leading to vasodilation. This effect is mediated by the NO/cGMP pathway. [, ]
Q16: What are the effects of aging on BKCa channel expression and function?
A: Aging is associated with a decrease in BKCa channel expression and function in vascular smooth muscle, which may contribute to age-related vascular dysfunction. []
Q17: What is the role of BKCa channels in the regulation of neuronal excitability?
A: BKCa channels play a role in regulating neuronal excitability by contributing to action potential repolarization and afterhyperpolarization. [, , ]
Q18: How is calcium involved in the activation of BKCa channels?
A: BKCa channels are activated by increases in intracellular calcium concentration ([Ca2+]i). Calcium binding to the channel's intracellular domain triggers conformational changes that open the channel pore. [, ]
Q19: What is the role of inositol 1,4,5-trisphosphate (IP3) in BKCa channel activation?
A: Activation of receptors coupled to the phospholipase C (PLC) pathway can lead to IP3 production and subsequent release of calcium from intracellular stores, contributing to BKCa channel activation. []
Q20: What is the role of BKCa channels in the regulation of coronary blood flow?
A: BKCa channels in coronary artery smooth muscle contribute to the regulation of coronary blood flow by modulating vascular tone. [, ]
Q21: How does this compound affect coronary artery responses to different vasoactive agents?
A: this compound can enhance vasoconstriction induced by agents like serotonin and attenuate vasodilation induced by NO donors in coronary arteries. []
Q22: What is the role of BKCa channels in the regulation of bladder function?
A: BKCa channels in detrusor smooth muscle contribute to bladder relaxation and are involved in the regulation of bladder capacity and micturition. [, ]
Q23: How do β-adrenoceptor agonists affect BKCa channel activity in the bladder?
A: β-adrenoceptor agonists, such as isoproterenol, can activate BKCa channels in detrusor smooth muscle, leading to bladder relaxation. This effect is mediated by the cAMP/PKA pathway. []
Q24: What is the role of BKCa channels in the protective effects of volatile anesthetics?
A: Activation of BKCa channels may contribute to the cardioprotective effects of volatile anesthetics, such as isoflurane, in reducing myocardial infarct size. []
Q25: How does the expression of BKCa channels change during development?
A: The expression of BKCa channels can change during development, as demonstrated in studies of Xenopus larvae, where the expression of BKCa channels increases with developmental stage and contributes to the maturation of motor patterns. []
Q26: What is the role of BKCa channels in the regulation of cell volume?
A: BKCa channels can contribute to the regulation of cell volume by participating in regulatory volume decrease (RVD) responses, where cells reduce their volume after hypotonic swelling. []
Q27: How are BKCa channels involved in apoptosis?
A: BKCa channels have been implicated in the process of apoptosis, particularly in the apoptotic volume decrease (AVD) phase, where cells shrink before undergoing cell death. []
Q28: What is the significance of studying the environmental impact of toxins like this compound?
A: Understanding the environmental impact and degradation pathways of toxins like this compound is important for assessing their potential risks to ecosystems and developing strategies for responsible waste management. []
Q29: How can computational chemistry and modeling be applied to research on this compound and BKCa channels?
A29: Computational techniques can be used to:
- Simulate the interaction between this compound and BKCa channels: This can provide insights into the molecular details of binding and channel block. []
- Develop quantitative structure-activity relationship (QSAR) models: These models can predict the activity of this compound analogs based on their structural features, facilitating the design of new BKCa channel modulators. []
- Study the conformational dynamics of BKCa channels: This can help understand how channel gating is regulated and how toxins like this compound might affect these processes. []
Q30: What are the challenges and future directions in research on this compound and BKCa channels?
A30: Future research directions include:
- Developing more potent and selective BKCa channel modulators: This could lead to new therapeutic strategies for various diseases. []
- Further characterizing the structural and functional diversity of BKCa channels: This is crucial for understanding their physiological roles and developing targeted therapies. []
- Exploring the potential of BKCa channels as drug targets for diseases: This includes cardiovascular diseases, neurological disorders, and bladder dysfunction. [, , ]
- Developing novel drug delivery systems to improve the targeting and efficacy of BKCa channel modulators: This could enhance their therapeutic potential while minimizing side effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.